DN-108
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Overview
Description
5-(4-(1-Phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dione is a thiazolidinedione derivative. Thiazolidinediones are a class of heterocyclic compounds containing a five-membered ring with both sulfur and nitrogen atoms. These compounds are known for their diverse pharmacological properties, including antidiabetic, anti-inflammatory, and anticancer activities .
Preparation Methods
The synthesis of 5-(4-(1-Phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dione typically involves multi-step reactions. One common synthetic route includes the reaction of 1-phenyl-1-cyclopropanecarbonyl chloride with 4-aminobenzylamine to form an intermediate, which is then reacted with thiazolidine-2,4-dione under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .
Chemical Reactions Analysis
5-(4-(1-Phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Scientific Research Applications
5-(4-(1-Phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-(1-Phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism . The compound may also inhibit certain enzymes or signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar compounds to 5-(4-(1-Phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dione include other thiazolidinedione derivatives such as:
Rosiglitazone: Used as an antidiabetic agent, it also activates PPARs but has a different substitution pattern on the thiazolidinedione ring.
Pioglitazone: Another antidiabetic drug with a similar mechanism of action but different pharmacokinetic properties.
Troglitazone: Previously used for diabetes treatment, it was withdrawn due to hepatotoxicity.
The uniqueness of 5-(4-(1-Phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dione lies in its specific substitution pattern, which may confer distinct pharmacological properties and therapeutic potential .
Properties
CAS No. |
195604-21-8 |
---|---|
Molecular Formula |
C20H18N2O3S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenyl]-1-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H18N2O3S/c23-17-16(26-19(25)22-17)12-13-6-8-15(9-7-13)21-18(24)20(10-11-20)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,21,24)(H,22,23,25) |
InChI Key |
FTRMOJIRMFXZJV-UHFFFAOYSA-N |
SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |
Synonyms |
5-(4-(1-phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dione DN 108 DN-108 |
Origin of Product |
United States |
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